![molecular formula C8H10N2O B15274544 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B15274544.png)
5H,6H,7H,8H-Imidazo[1,5-a]pyridine-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,6H,7H,8H-Imidazo[1,5-a]pyridine-8-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of aromatic heterocycles is known for its unique chemical structure and versatility, making it valuable in various research areas, including materials science, pharmaceuticals, and optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-8-carbaldehyde typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the imidazo[1,5-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-Imidazo[1,5-a]pyridine-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-8-carboxylic acid.
Reduction: Formation of 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-8-methanol.
Substitution: Formation of various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
5H,6H,7H,8H-Imidazo[1,5-a]pyridine-8-carbaldehyde has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of optoelectronic devices, sensors, and luminescent materials.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-8-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its bioactive derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative .
Comparison with Similar Compounds
Similar Compounds
5H,6H,7H,8H-Imidazo[1,2-a]pyridine-8-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-6-yl)methyl(methyl)amine: Similar core structure with different substituents.
Uniqueness
5H,6H,7H,8H-Imidazo[1,5-a]pyridine-8-carbaldehyde is unique due to its aldehyde functional group, which allows for diverse chemical modifications and applications. Its versatility and potential for functionalization make it a valuable compound in various research fields .
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-8-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c11-5-7-2-1-3-10-6-9-4-8(7)10/h4-7H,1-3H2 |
InChI Key |
JGKYJGPSOKGSQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CN=CN2C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B15274475.png)
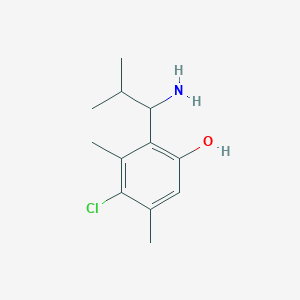
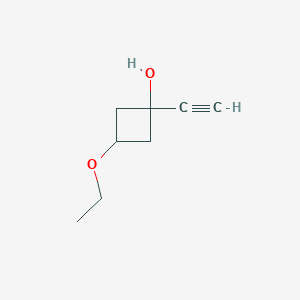
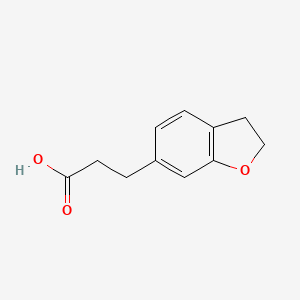
![2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B15274497.png)
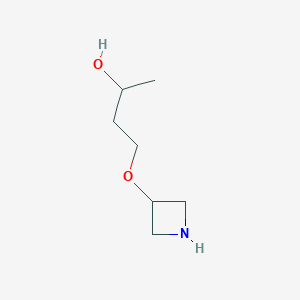
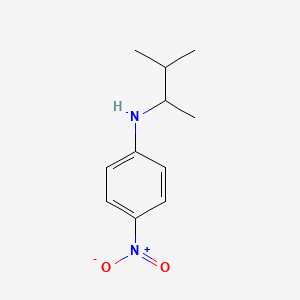
![tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate](/img/structure/B15274509.png)

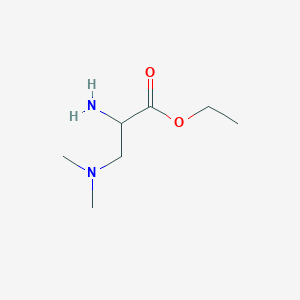
![4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol](/img/structure/B15274522.png)
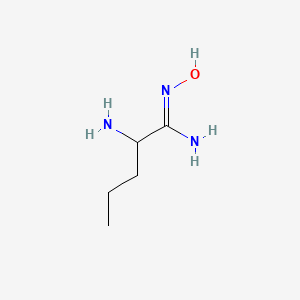
![(4-Methoxybutyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B15274535.png)
![2-Ethyl-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15274553.png)
